2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl methylsulfonate
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Overview
Description
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl methylsulfonate is a complex organic compound that features an indole moiety, a benzo-furanone structure, and a methylsulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl methylsulfonate typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The benzo-furanone structure can be synthesized through a series of reactions, including bromination and phosphonation
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl methylsulfonate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the benzo-furanone structure can be reduced to form alcohols.
Substitution: The methylsulfonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, alcohols, and substituted indole derivatives.
Scientific Research Applications
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl methylsulfonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl methylsulfonate involves its interaction with various molecular targets. The indole moiety can bind to specific receptors and enzymes, modulating their activity. The benzo-furanone structure can interact with cellular components, affecting cell signaling pathways. The methylsulfonate group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Oxindole derivatives: Compounds with similar oxidation products.
Methylsulfonate esters: Compounds with similar sulfonate groups.
Uniqueness
2-[(1-Ethylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl methylsulfonate is unique due to its combination of an indole moiety, a benzo-furanone structure, and a methylsulfonate group. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H17NO5S |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
[(2E)-2-[(1-ethylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate |
InChI |
InChI=1S/C20H17NO5S/c1-3-21-12-13(15-6-4-5-7-17(15)21)10-19-20(22)16-9-8-14(11-18(16)25-19)26-27(2,23)24/h4-12H,3H2,1-2H3/b19-10+ |
InChI Key |
XRSVUYYVSSFBLY-VXLYETTFSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OS(=O)(=O)C |
Origin of Product |
United States |
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